Chemical properties of 3-[(2-fluorophenyl)methoxy]pyridine
Chemical properties of 3-[(2-fluorophenyl)methoxy]pyridine
Foreword
In the landscape of modern drug discovery, the strategic incorporation of fluorine and heterocyclic scaffolds into molecular design is a proven method for enhancing pharmacological profiles. 3-[(2-fluorophenyl)methoxy]pyridine, a member of the fluorinated pyridine ether class, represents a versatile and valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of its chemical properties, synthesis, and characterization, grounded in established chemical principles and supported by practical, field-proven insights. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
Introduction: The Strategic Value of Fluorinated Pyridine Ethers
The pyridine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and provides a point for salt formation, enhancing solubility and bioavailability. When combined with a fluorinated phenyl group, as in 3-[(2-fluorophenyl)methoxy]pyridine, the resulting molecule gains additional advantageous properties. The introduction of fluorine can significantly alter a molecule's electronic properties, pKa, and metabolic stability by blocking sites susceptible to oxidative metabolism. This strategic fluorination is a key tool for optimizing lead compounds in drug discovery programs.
This guide will focus on 3-[(2-fluorophenyl)methoxy]pyridine, detailing its fundamental chemical attributes, a robust synthetic protocol, methods for its characterization, and its potential applications as a key intermediate in the development of new pharmaceuticals.
Core Physicochemical and Structural Data
A comprehensive understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development.
Key Chemical Attributes
| Property | Value | Source |
| IUPAC Name | 3-((2-Fluorobenzyl)oxy)pyridine | PubChem |
| CAS Number | 886638-39-5 | PubChem |
| Molecular Formula | C₁₂H₁₀FNO | PubChem |
| Molecular Weight | 203.21 g/mol | PubChem |
| Appearance | Expected to be a white to off-white solid | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | N/A |
Note: Properties such as melting point and boiling point are not widely reported in the literature and should be determined empirically upon synthesis.
Structural Elucidation and Spectroscopic Characterization
The definitive identification of 3-[(2-fluorophenyl)methoxy]pyridine requires a suite of spectroscopic techniques. The following sections describe the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the 2-fluorophenyl rings. A key singlet corresponding to the two benzylic protons of the -CH₂- group would likely appear in the range of 5.0-5.5 ppm. The four protons of the pyridine ring and the four protons of the fluorophenyl ring will appear in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns dictated by their substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show 12 distinct carbon signals. The benzylic carbon (-CH₂-) is expected around 70 ppm. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a critical technique for confirming the presence of the fluorine atom. A single resonance is expected for the fluorine atom on the phenyl ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 204.21.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-O-C ether linkage (around 1250-1000 cm⁻¹), aromatic C=C and C=N stretching vibrations (around 1600-1450 cm⁻¹), and a C-F stretching band.
Synthesis and Purification Protocol
The most direct and widely used method for preparing aryl benzyl ethers is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[2][3][4]
Synthetic Pathway Overview
The synthesis involves the deprotonation of 3-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl halide and displacing the halide leaving group.
Caption: Williamson ether synthesis of 3-[(2-fluorophenyl)methoxy]pyridine.
Step-by-Step Experimental Methodology
Rationale: This protocol utilizes sodium hydride (NaH) as a strong, non-nucleophilic base to ensure complete deprotonation of the weakly acidic 3-hydroxypyridine. N,N-Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation and accelerates Sₙ2 reactions.[5]
Materials:
-
3-Hydroxypyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Fluorobenzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxypyridine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure all glassware is dry and the reaction is properly vented.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium pyridinolate salt.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2-fluorobenzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-hydroxypyridine) is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-[(2-fluorophenyl)methoxy]pyridine.
Role in Medicinal Chemistry and Drug Development
The 3-[(2-fluorophenyl)methoxy]pyridine scaffold is a valuable starting point for the synthesis of libraries of compounds for screening against various biological targets.
Application as a Privileged Scaffold
Pyridine-based structures are considered "privileged scaffolds" as they are capable of binding to a wide range of biological targets.[1] This particular scaffold can be utilized in several ways:
-
Kinase Inhibitors: The pyridine nitrogen can act as a hinge-binding element in the ATP-binding pocket of kinases. The 2-fluorobenzyl group can be oriented to occupy hydrophobic pockets and provide additional binding interactions.
-
CNS Agents: The overall physicochemical properties of this scaffold (moderate lipophilicity and polarity) make it suitable for designing molecules that can cross the blood-brain barrier. It has been incorporated into molecules targeting nicotinic acetylcholine receptors.[6]
-
Anti-infective and Anti-inflammatory Agents: The pyridine core is present in many anti-infective and anti-inflammatory drugs.[7] Further functionalization of this scaffold could lead to novel agents in these therapeutic areas.
Drug Discovery Workflow
The integration of 3-[(2-fluorophenyl)methoxy]pyridine into a drug discovery program typically follows a structured workflow.
Caption: Integration of the title compound into a typical drug discovery cascade.
Conclusion
3-[(2-fluorophenyl)methoxy]pyridine is a strategically designed chemical entity that combines the desirable features of a pyridine core with the benefits of fluorine substitution. Its synthesis is readily achievable through established organic chemistry reactions, and its structure can be unambiguously confirmed using standard analytical techniques. This guide provides the foundational knowledge and a practical framework for the synthesis and characterization of this compound, empowering researchers to utilize it as a versatile building block in the pursuit of novel and effective therapeutics. The insights into its potential applications in medicinal chemistry should serve as a catalyst for further exploration and innovation in the field.
References
-
PubChem Compound Summary for CID 13545239, 3-((2-Fluorobenzyl)oxy)pyridine. National Center for Biotechnology Information. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information. [Link]
-
Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). PubMed. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sarchemlabs.com [sarchemlabs.com]
